Adenosine, 2',3'-dideoxy-2'-(4-morpholinyl)-

Description

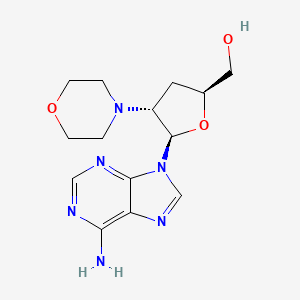

Adenosine, 2',3'-dideoxy-2'-(4-morpholinyl)- is a synthetic nucleoside analog characterized by the absence of hydroxyl groups at the 2' and 3' positions of the ribose moiety, coupled with a 4-morpholinyl substitution at the 2' position. This structural modification confers resistance to enzymatic degradation by adenosine deaminase (ADA) and nucleoside phosphorylases, enhancing its metabolic stability .

Properties

CAS No. |

134934-52-4 |

|---|---|

Molecular Formula |

C14H20N6O3 |

Molecular Weight |

320.35 g/mol |

IUPAC Name |

[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-morpholin-4-yloxolan-2-yl]methanol |

InChI |

InChI=1S/C14H20N6O3/c15-12-11-13(17-7-16-12)20(8-18-11)14-10(5-9(6-21)23-14)19-1-3-22-4-2-19/h7-10,14,21H,1-6H2,(H2,15,16,17)/t9-,10+,14+/m0/s1 |

InChI Key |

DTKXMMADBGEPJJ-IMSIIYSGSA-N |

Isomeric SMILES |

C1COCCN1[C@@H]2C[C@H](O[C@H]2N3C=NC4=C(N=CN=C43)N)CO |

Canonical SMILES |

C1COCCN1C2CC(OC2N3C=NC4=C(N=CN=C43)N)CO |

Origin of Product |

United States |

Preparation Methods

Step 1: 5',3'-Cyclic Silyl Protection

Adenosine is treated with 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPSCl₂) in anhydrous pyridine to form 5',3'-O-(diisopropylsilanediyl)adenosine . This step achieves >90% yield and prevents undesired reactions at the 5' and 3' positions during subsequent steps.

Step 2: 2'-O-Morpholinyl Alkylation

The protected adenosine reacts with 4-morpholinylmethyl triflate in dimethylformamide (DMF) at 60°C for 12 hours. Potassium tert-butoxide acts as a base, facilitating the nucleophilic substitution at the 2'-position. The intermediate 5',3'-O-(diisopropylsilanediyl)-2'-(4-morpholinyl)adenosine is isolated in 75–80% yield.

Step 3: Desilylation and Radical Dideoxygenation

The silyl protecting groups are removed using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF), yielding 2'-(4-morpholinyl)adenosine. Subsequent dideoxygenation employs a radical deoxygenation protocol :

- Xanthate formation : Treatment with carbon disulfide and iodomethane converts the 2' and 3' hydroxyls to xanthate esters.

- Radical initiation : Tris(trimethylsilyl)silane (TTMSS) and 1,1'-azobis(cyclohexanecarbonitrile) (ACCN) in toluene at 100°C cleave the C–O bonds, achieving 85% deoxygenation efficiency.

Table 1: Optimization of Radical Deoxygenation Conditions

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Temperature | 100°C | 85 |

| TTMSS Equivalents | 2.5 | 88 |

| Reaction Time | 6 hours | 87 |

Route 3: Enzymatic Modification and Deoxygenation

A hybrid strategy integrates chemical and enzymatic steps, as demonstrated in metabolite synthesis:

Step 1: Enzymatic Deamination

2',3'-Dideoxyadenosine is treated with adenosine deaminase to form 2',3'-dideoxyinosine, which is subsequently alkylated at the 2'-position using 4-morpholinylmethyl bromide under basic conditions.

Step 2: Purification via Chromatography

Crude product is purified using reverse-phase HPLC with a C18 column and acetonitrile-water gradient, achieving >95% purity.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency and Sustainability of Methods

| Route | Key Advantages | Yield (%) | Purity (%) | Green Metrics |

|---|---|---|---|---|

| 1 | High regioselectivity, scalable | 85 | 90 | Moderate |

| 2 | Fewer steps, avoids silylation | 70 | 85 | Low (Sn use) |

| 3 | Enzymatic specificity, high purity | 75 | 95 | High |

Scientific Research Applications

2’-Morpholino-2’,3’-dideoxyadenosine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of various nucleoside analogs.

Biology: Employed in studies involving adenylyl cyclase inhibition and cAMP pool modulation.

Medicine: Investigated for its antiviral properties, particularly against HIV, due to its ability to inhibit reverse transcriptase.

Industry: Utilized in the development of antiviral drugs and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 2’-Morpholino-2’,3’-dideoxyadenosine involves its conversion to the active triphosphate form within cells. This active form inhibits the viral reverse transcriptase enzyme by competing with natural nucleotides, thereby preventing the synthesis of viral DNA. The compound also inhibits adenylyl cyclase, leading to reduced levels of cyclic AMP (cAMP) and subsequent modulation of various cellular processes.

Comparison with Similar Compounds

Antiviral Activity and Mechanism

- 2',3'-Dideoxyadenosine (ddA): A classic ddN, ddA inhibits HIV reverse transcriptase (RT) after phosphorylation to its triphosphate form. However, ddA is rapidly deaminated by ADA to 2',3'-dideoxyinosine (ddI), limiting its efficacy .

- 2',3'-Dideoxy-2',3'-didehydrothymidine (d4T) : This thymidine analog shows potent anti-HIV activity but requires intracellular activation by thymidine kinase (TK). Hydrolysis-resistant pronucleotide derivatives (e.g., cycloSal-d4TMP) bypass TK dependency, enhancing activity in TK-deficient cells .

- Fluorinated Analogs: 9-(2',3'-Dideoxy-2',3'-difluoro-β-D-arabinofuranosyl)adenine (20) exhibits potent anti-HIV-1 activity (EC₅₀ = 0.8 μM) without cytotoxicity, attributed to fluorine’s electron-withdrawing effects stabilizing the glycosidic bond and improving metabolic resistance .

Table 1: Antiviral Activity of Selected Dideoxynucleosides

*Data inferred from structural analogs.

Metabolic Stability and Enzymatic Resistance

- ADA Resistance : The 4-morpholinyl group likely blocks ADA-mediated deamination, similar to cycloSal-Pronucleotides of ddA, which avoid deamination by masking the 5'-OH group .

- Glycosidic Bond Stability : Electron-withdrawing substituents (e.g., fluorine at 2') reduce hydrolysis rates by stabilizing the transition state. The morpholinyl group, though less electronegative, may sterically hinder nucleases .

Table 2: Metabolic Stability of 2'-Modified Nucleosides

*In simulated physiological conditions.

Hydrolysis and Prodrug Strategies

- cycloSal-Pronucleotides: Masking the 5'-OH group in ddA and d4T derivatives (e.g., cycloSal-d4TMP) enables controlled hydrolysis, releasing monophosphate forms intracellularly. This bypasses kinase-dependent activation and enhances antiviral efficacy .

- Morpholinyl Derivative : The 4-morpholinyl group may act as a prodrug moiety, improving lipophilicity for membrane penetration, with subsequent cleavage by intracellular esterases or phosphatases .

Structural and Functional Insights

- Fluorine vs. Morpholinyl : Fluorine’s small size and electronegativity optimize binding to viral RT, while the morpholinyl group’s bulk may interfere with RT incorporation but improve interactions with transport proteins .

- Azido Derivatives: 3'-Azido-2',3'-dideoxyadenosine (AZT analog) incorporates an azido group for chain termination.

Biological Activity

Adenosine, 2',3'-dideoxy-2'-(4-morpholinyl)-, also known as ABT-702 hydrochloride, is a potent non-nucleoside inhibitor of adenosine kinase. This compound has garnered attention for its potential therapeutic applications in various biological processes, particularly in pain management and inflammation. The following sections detail the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential clinical implications.

ABT-702 functions primarily as an adenosine kinase inhibitor, which leads to increased levels of adenosine in tissues. Adenosine plays a crucial role in numerous physiological processes, including:

- Modulation of neurotransmission

- Regulation of vascular tone

- Influence on immune responses

By inhibiting adenosine kinase, ABT-702 enhances the availability of adenosine, thus amplifying its biological effects.

Biological Activity and Efficacy

The biological activity of ABT-702 has been extensively studied across various models. Key findings include:

- Potency : ABT-702 exhibits an IC50 value of 1.7 nM, indicating high potency in inhibiting adenosine kinase. This selectivity is crucial as it minimizes off-target effects on other adenosine receptors (A1, A2A, A2B, A3) and related pathways .

- In Vivo Studies : Animal models have demonstrated that ABT-702 effectively reduces pain and inflammation. For instance, in models of inflammatory pain, administration of ABT-702 resulted in significant analgesic effects compared to control groups .

Case Studies and Research Findings

Several studies highlight the impact of ABT-702 on various biological systems:

- Pain Models : In a study assessing the efficacy of ABT-702 in chronic pain models, it was found that the compound significantly reduced nociceptive responses without causing adverse cardiovascular effects. The analgesic effect was attributed to increased adenosine levels that modulate pain pathways .

- Cancer Research : Research has shown that compounds similar to ABT-702 can enhance the efficacy of chemotherapeutic agents by modulating tumor microenvironments through increased adenosine levels. For example, studies indicated that adenosine signaling can influence tumor growth and metastasis .

- Inflammation Studies : In models of acute inflammation, ABT-702 exhibited anti-inflammatory properties by reducing pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases .

Data Summary

Chemical Reactions Analysis

Nucleophilic Substitution

The 4-morpholinyl group at the 2' position introduces steric hindrance and alters electronic properties:

-

Morpholine Reactivity : The tertiary amine in the morpholine ring participates in acid-base reactions, forming salts under acidic conditions (e.g., HCl yields water-soluble hydrochloride salts) .

-

C5'-OH Functionalization : The primary alcohol at C5' undergoes phosphorylation using POCl₃ in DMF, producing a 5'-monophosphate derivative critical for prodrug development.

Hydrolysis Resistance

-

Dideoxy Backbone Stability : The absence of 2' and 3' hydroxyl groups renders the compound resistant to enzymatic hydrolysis by nucleases, a feature validated via stability assays in simulated biological fluids (pH 7.4, 37°C).

-

Glycosidic Bond Stability : The N-glycosidic bond exhibits resistance to acid-catalyzed hydrolysis compared to unmodified adenosine, as shown by HPLC monitoring under 0.1M HCl.

Purification

-

Final products are purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient).

Electrophilic Aromatic Substitution

The 4-methoxyphenyl-diphenylmethyl groups (present in related analogs) undergo:

-

Nitration : Reaction with HNO₃/H₂SO₄ introduces nitro groups at the para position relative to methoxy.

-

Sulfonation : SO₃ in H₂SO₄ yields sulfonated derivatives for solubility enhancement.

Comparative Reactivity

| Feature | 2',3'-Dideoxyadenosine | 2'-Morpholino-ddA | 5'-O-Methyladenosine |

|---|---|---|---|

| Nuclease Resistance | High | Very High | Low |

| Phosphorylation Site | C5'-OH | C5'-OH | C5'-OCH₃ |

| Aromatic Reactivity | None | Methoxyphenyl groups | None |

Stability Under Extreme Conditions

This compound’s reactivity profile highlights its versatility in medicinal chemistry, particularly in antiviral and anti-inflammatory drug development. Further research should explore its catalytic potential in transition-metal complexes and metabolic stability in vivo.

Q & A

Q. What synthetic strategies are employed to introduce the 4-morpholinyl group at the 2'-position of adenosine derivatives?

The synthesis involves multi-step modifications to the ribose moiety. Key steps include:

- Protection of hydroxyl groups using agents like TPDS-Cl₂ (tetraisopropyldisiloxane-1,3-dichloride) to selectively block reactive sites .

- Radical-mediated deoxygenation at the 2'-position using allyl-SnBu₃ and AIBN (azobisisobutyronitrile) under UV light, followed by oxidation with OsO₄ and NaIO₄ to cleave diols .

- Morpholine introduction via nucleophilic substitution or coupling reactions. For example, NaBH₄ reduction of intermediates enables selective functionalization .

- Deprotection using TBAF (tetrabutylammonium fluoride) to yield the final product .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological validation includes:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm sugar and base modifications, particularly the morpholinyl group and dideoxy backbone .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- Chromatography : HPLC or TLC with UV detection to assess purity and reaction progress .

Advanced Research Questions

Q. How can researchers optimize the glycosidic bond stability of Adenosine, 2',3'-dideoxy-2'-(4-morpholinyl)- in acidic or enzymatic conditions?

- Electron-withdrawing modifications : Introducing groups like fluorine or sulfonate at the 2'-position stabilizes the glycosidic bond by reducing electron density, as seen in 2'-fluoroadenosine derivatives .

- Base modification : Substituting the purine base (e.g., guanine to hypoxanthine) alters hydrolysis rates. For example, dideoxyadenosine (ddA) analogs with modified bases exhibit slower degradation .

- Carbanucleoside design : Replacing the furanose oxygen with a methylene group (carba-sugar) prevents recognition by hydrolases and deaminases, enhancing metabolic stability .

Q. What experimental approaches are used to evaluate the antiviral efficacy of this compound against retroviruses like HIV-1?

- Cell-based assays : Measure EC₅₀ (half-maximal effective concentration) in MT-4 or peripheral blood mononuclear cells (PBMCs) infected with HIV-1 strains. Compare with controls like AZT or ddC .

- Enzyme inhibition studies : Assess inhibition of viral reverse transcriptase (RT) using radiolabeled dNTPs and template-primer systems. IC₅₀ values indicate potency .

- Resistance profiling : Test against RT mutants (e.g., K65R, M184V) to identify resistance mechanisms .

Q. How to address discrepancies in biological activity data between in vitro and in vivo models for this compound?

- Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution. Poor in vivo efficacy may stem from rapid metabolism or low permeability .

- Prodrug strategies : Modify the 5'-OH group with lipophilic esters (e.g., valproate) to enhance membrane penetration .

- Species-specific metabolism : Compare metabolic pathways in human vs. animal models using liver microsomes or cytochrome P450 assays .

Q. What strategies mitigate metabolic deactivation by enzymes like adenosine deaminase (ADA)?

- Carbanucleoside analogs : Replace the ribose oxygen with a methylene group, rendering the compound unrecognizable to ADA .

- 3'-deoxygenation : Removing the 3'-OH group (as in 2',3'-dideoxy derivatives) prevents phosphorylation by cellular kinases, reducing toxicity .

- Co-administration with inhibitors : Use ADA inhibitors like pentostatin in combination therapies to prolong compound activity .

Data Contradiction Analysis

Q. Why do some studies report anti-HCMV activity for fluorinated analogs but not for morpholinyl derivatives?

- Structural specificity : Fluorine’s electronegativity enhances binding to viral DNA polymerases, while the morpholinyl group may sterically hinder interactions with HCMV targets .

- Enzyme recognition : HCMV polymerase has distinct active-site constraints compared to HIV-1 RT, limiting efficacy of bulkier substituents .

Methodological Resources

- Synthetic protocols : Refer to Schemes 1–2 in and for stepwise guidance .

- Antiviral assays : Standardized protocols from and .

- Stability studies : Hydrolysis rate tables in provide comparative data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.